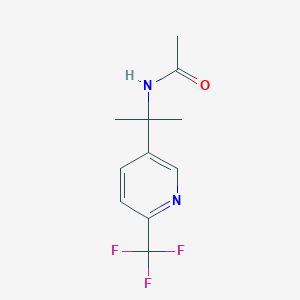
N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide
Katalognummer B8746386
Molekulargewicht: 246.23 g/mol
InChI-Schlüssel: NIKYGRFRLRGITP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07998985B2
Procedure details


Add acetonitrile (67.4 L; 53.0 kg) to a reaction vessel containing 2-(6-trifluoromethyl-pyridin-3-yl)-propan-2-ol (52 moles; 12.8 kg) and cool to 0-5° C. Add concentrated sulfuric acid (372 moles; 19.8 L; 36.5 kg) slowly, maintaining the internal reaction temperature between 0-15° C. Heat the solution to 25-30° C. for 24 hours, and observe the completion of the reaction by HPLC. Cool the mixture to 0° C. while stirring and add water (95.0 L; 95.0 kg). Add a solution of aqueous ammonia (57.5 kg) to adjust the solution pH to 8.0-9.0, and then add tert-butyl methyl ether (81.1 L; 60.0 kg). Separate the lower aqueous layer, concentrate the organic layer to approximately 3 volumes, and cool the contents of the reaction to −5-0° C. Filter the resultant solids and dry under vacuum until constant weight and collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity. 1H NMR (DMSO-d6, 500 MHz): δ 8.68 (d, 1H, J=2 Hz), 8.30 (s, 1H), 7.92 (dd, 1H, J=2.5, 8.5 Hz), 7.79 (d, 1H, J=5.8 Hz), 1.82 (s, 3H), 1.56 (s, 6H).

Quantity
12.8 kg
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[F:4][C:5]([F:17])([F:16])[C:6]1[N:11]=[CH:10][C:9]([C:12](O)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.S(=O)(=O)(O)[OH:19].N>COC(C)(C)C.O>[CH3:13][C:12]([NH:3][C:1](=[O:19])[CH3:2])([C:9]1[CH:10]=[N:11][C:6]([C:5]([F:17])([F:16])[F:4])=[CH:7][CH:8]=1)[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67.4 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
12.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=N1)C(C)(C)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
19.8 L
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
57.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
81.1 L
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
95 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal reaction temperature between 0-15° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the solution to 25-30° C. for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the completion of the reaction by HPLC
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the lower aqueous layer
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the organic layer to approximately 3 volumes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the contents of the reaction to −5-0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the resultant solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry under vacuum until constant weight
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C)(C=1C=NC(=CC1)C(F)(F)F)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
